Germacrene D-d3
Description
Significance of Sesquiterpenoids in Natural Products Research
Sesquiterpenoids are a large and diverse class of natural products built from three isoprene (B109036) units, giving them a 15-carbon skeleton. nih.govresearchgate.net Found widely in plants, fungi, and marine organisms, they are known for their significant structural complexity and wide range of biological activities. nih.govmdpi.com These compounds are major constituents of essential oils and contribute to the fragrance, flavor, and therapeutic properties of many plants. researchgate.netms-editions.cl In natural products research, sesquiterpenoids are of immense interest due to their potential as pharmaceutical agents, with activities including anti-inflammatory, antimicrobial, and antitumor effects. mdpi.comnih.gov Their intricate carbon skeletons, which can be acyclic, monocyclic, bicyclic, or tricyclic, arise from complex enzymatic cyclization reactions, making them a fascinating subject for biosynthetic studies. nih.govresearchgate.net
Overview of Germacrene D as a Central Sesquiterpene Scaffold
Germacrene D is a key bicyclic sesquiterpene hydrocarbon that serves as a crucial intermediate in the biosynthesis of a vast number of other sesquiterpenes. mdpi.comresearchgate.netnih.gov It is frequently found in high concentrations in plant essential oils, often alongside the very compounds it is thought to produce through further transformations. ms-editions.clmdpi.com The formation of Germacrene D itself begins with the cyclization of farnesyl pyrophosphate (FPP). mdpi.comd-nb.info Once formed, the flexible 10-membered ring of Germacrene D can be protonated and undergo a cascade of rearrangements and further cyclizations. nih.govmdpi.com These transformations, often catalyzed by acids or specific enzymes (terpene synthases), lead to a wide variety of sesquiterpenoid skeletons, including the cadinane (B1243036), muurolane, amorphane, and selinane types. mdpi.comnih.govmdpi.com This central role makes Germacrene D a pivotal molecule for understanding the chemical diversity of sesquiterpenoids in nature. researchgate.net
Rationale for Utilizing Deuterated Germacrene D (Germacrene D-d3) in Research
The synthesis of isotopically labeled compounds, such as this compound, where three hydrogen atoms are replaced by deuterium (B1214612), provides a powerful tool for chemical research. researchgate.net This specific analogue, with a molecular formula of C₁₅D₃H₂₁, has a molecular weight of approximately 207.37 g/mol , slightly heavier than its natural counterpart (C₁₅H₂₄, ~204.35 g/mol ). cymitquimica.com This mass difference, while minimally affecting the chemical behavior, is key to its applications in both mechanistic and analytical studies.
Isotopic labeling is an invaluable technique for unraveling complex reaction mechanisms, particularly in the study of terpene biosynthesis. researchgate.netbohrium.comnih.gov The reactions catalyzed by terpene synthases involve intricate cationic cascade reactions with multiple rearrangements and hydrogen shifts. bohrium.combeilstein-journals.org By strategically replacing hydrogen with deuterium, scientists can probe these pathways in detail.
One of the primary tools used is the kinetic isotope effect (KIE) . rsc.orgnih.gov When a carbon-hydrogen bond is broken in the rate-determining step of a reaction, replacing that hydrogen with a heavier deuterium atom can slow the reaction down. Observing such a change in reaction rate upon deuteration provides strong evidence that a specific C-H bond is broken during that critical step. rsc.orgnih.gov For a complex precursor like Germacrene D, which rearranges into dozens of other sesquiterpenes, using a deuterated version like this compound allows researchers to track the fate of the deuterium atoms, thereby elucidating the specific hydride shifts and protonation/deprotonation steps that dictate the final product skeleton. researchgate.netbeilstein-journals.org These experiments provide clear-cut evidence for proposed biosynthetic pathways that would otherwise be difficult to confirm. beilstein-journals.org
In analytical chemistry, particularly for methods like gas chromatography-mass spectrometry (GC-MS), achieving accurate and precise quantification of a specific compound within a complex mixture (like an essential oil) is a significant challenge. mdpi.comchromatographyonline.com The use of a deuterated internal standard, such as this compound, is considered the gold standard for this purpose. mdpi.comnih.gov
The principle is based on stable isotope dilution analysis. A known amount of this compound is added to a sample before extraction and analysis. nih.govresearchgate.net Because this compound is chemically almost identical to the natural Germacrene D, it behaves the same way during sample preparation, extraction, and injection into the GC system. This means any sample loss or variation during the analytical process affects both the analyte and the standard equally. nih.gov
However, the mass spectrometer can easily distinguish between the two compounds due to the mass difference (207.37 vs. 204.35 amu). cymitquimica.com By comparing the peak area of the natural Germacrene D to the peak area of the known amount of added this compound, a highly accurate concentration of the natural compound can be calculated, correcting for any experimental inconsistencies. nih.gov This approach overcomes issues of variable sample recovery and matrix effects, making it a reliable and transferable quantitative method. nih.govresearchgate.net
Data Tables
Table 1: Physicochemical Properties of Germacrene D and its Deuterated Analogue
| Property | Germacrene D | This compound |
| Molecular Formula | C₁₅H₂₄ | C₁₅D₃H₂₁ |
| Molecular Weight | ~204.35 g/mol | ~207.37 g/mol cymitquimica.com |
| IUPAC Name | (1E,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene | (1E,6E,8S)-5-methylidene-8-propan-2-yl-1-(trideuteriomethyl)cyclodeca-1,6-diene cymitquimica.com |
Table 2: Major Sesquiterpene Skeletons Derived from Germacrene D
| Precursor | Derived Skeleton | Example Compounds |
| Germacrene D | Cadinane | δ-Cadinene, γ-Cadinene mdpi.commdpi.com |
| Germacrene D | Muurolane | γ-Muurolene, α-Muurolene mdpi.commdpi.com |
| Germacrene D | Amorphane | γ-Amorphene, δ-Amorphene nih.govmdpi.com |
| Germacrene D | Selinane (Eudesmane) | δ-Selinene nih.govmdpi.com |
| Germacrene D | Bourbonane | β-Bourbonene nih.govbeilstein-journals.org |
Properties
Molecular Formula |
C₁₅H₂₁D₃ |
|---|---|
Molecular Weight |
207.37 |
Synonyms |
[S-(E,E)]-1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene-d3; _x000B_(-)-Germacra-1(10),4(15),5-triene-d3; (-)-Germacrene D-d3; Germacrene D-d3; _x000B_[s-(E,E)]-1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecyldidiene-d3; |
Origin of Product |
United States |
Biosynthesis and Enzymology of Germacrene D
Precursor Pathways and Isoprenoid Biogenesis
The biosynthesis of all terpenoids, including the sesquiterpene Germacrene D, relies on the production of two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov Plants and other organisms utilize two primary and distinct pathways to generate these fundamental precursors: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. mdpi.com
Mevalonate (MVA) Pathway Contribution
Located in the cytosol, the Mevalonate (MVA) pathway begins with acetyl-CoA. researchgate.netnih.gov Through a series of enzymatic steps, acetyl-CoA is converted to mevalonate, which is then phosphorylated and decarboxylated to yield IPP. nih.gov This pathway is traditionally associated with the production of sesquiterpenes (C15), triterpenes, and sterols in the cytosol. nih.govpnas.org Studies on Tanacetum vulgare (tansy) have shown through 13C labeling that the isoprene (B109036) units for Germacrene D in this species originate from the MVA pathway. nih.gov Similarly, in rose flowers, Germacrene D biosynthesis is fed by the MVA pathway. pnas.org In the yeast Saccharomyces cerevisiae, which is often used for heterologous production, the MVA pathway is the native route for producing the sesquiterpene precursor, FPP. nih.gov
Methylerythritol Phosphate (MEP) Pathway Contribution
The Methylerythritol Phosphate (MEP) pathway, which operates in the plastids of plant cells, starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate. mdpi.comnih.gov This pathway typically supplies the precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes. nih.govpnas.org However, there is growing evidence of "crosstalk" between the MVA and MEP pathways. More significantly, labeling studies have demonstrated that the MEP pathway can be the primary source for sesquiterpene biosynthesis in certain species. Research on Solidago canadensis (Canadian goldenrod) using 13C and 2H labeled precursors revealed that the C-15 skeleton of Germacrene D is predominantly synthesized via the MEP pathway. researchgate.netnih.gov
| Plant Species | Predominant Pathway for Germacrene D | Research Finding |
| Tanacetum vulgare | Mevalonate (MVA) Pathway | 13C NMR analysis showed that the isoprene building blocks for Germacrene D originate from the MVA pathway. nih.gov |
| Solidago canadensis | Methylerythritol Phosphate (MEP) Pathway | Labeling studies with [1-13C]-D-glucose confirmed that biosynthesis proceeds predominantly via the MEP pathway. researchgate.netnih.gov |
| Rosa chinensis | Mevalonate (MVA) Pathway | Feeding experiments with labeled precursors showed rapid incorporation from the MVA pathway into Germacrene D. pnas.org |
Farnesyl Pyrophosphate (FPP) as the Proximate Precursor
Regardless of the initial pathway (MVA or MEP) that produces the IPP and DMAPP units, the direct precursor for Germacrene D and all other sesquiterpenes is Farnesyl Pyrophosphate (FPP). nih.govresearchgate.net FPP is a 15-carbon acyclic isoprenoid formed by the sequential condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by FPP synthase (FPPS). pnas.org This crucial intermediate stands at a key metabolic branch point. smolecule.com From here, terpene synthase enzymes, such as Germacrene D synthase, catalyze the final cyclization step to produce the vast diversity of sesquiterpene skeletons. researchgate.netsmolecule.com The conversion of FPP to Germacrene D is an ionization-cyclization reaction facilitated by a Germacrene D synthase enzyme. smolecule.com
Germacrene D Synthases (GDS)
Germacrene D synthases (GDS) are a class of sesquiterpene synthase enzymes that catalyze the conversion of the linear precursor, farnesyl pyrophosphate (FPP), into the monocyclic sesquiterpene Germacrene D. nih.govresearchgate.net These enzymes are critical in defining the final product of the biosynthetic pathway.
Enzyme Characterization and Functional Analysis
Germacrene D synthases have been identified and characterized from a variety of plant and microbial sources. nih.gov The characterization typically involves expressing the cloned gene in a heterologous host, purifying the recombinant enzyme, and performing in vitro assays with FPP as the substrate. nih.govoup.com
A notable characteristic of these enzymes is their ability to produce specific stereoisomers of Germacrene D. For instance, Solidago canadensis is unusual because it produces both the (+)- and (–)-enantiomers of Germacrene D, which are synthesized by two distinct, though closely related, GDS enzymes. rothamsted.ac.uk
Enzyme activity is dependent on a divalent metal ion cofactor. nih.govacs.org Studies on (+)-GDS from ginger (Zingiber officinale) showed substantial activity in the presence of Mg2+, Mn2+, Ni2+, or Co2+, while Cu2+ or Zn2+ rendered the enzyme inactive. nih.govwikipedia.org The optimal pH for this particular enzyme was found to be around 7.5. nih.gov The kinetic parameters for the ginger (+)-GDS were determined, with a Km value of 0.88 µM and a kcat of 3.34 x 10⁻³ s⁻¹. nih.gov In addition to the primary product, GDS enzymes often produce minor by-products. The ginger GDS, for example, produces (+)-Germacrene D as its major product (50.2%) alongside Germacrene B (17.1%) and other minor sesquiterpenoids. nih.gov
Gene Cloning and Expression
The first Germacrene D synthase gene was identified in Lycopersicon esculentum (tomato) in 2000. nih.gov Since then, numerous GDS genes have been cloned from various organisms, including plants and fungi. nih.gov
The process involves isolating cDNA clones and expressing them in a suitable heterologous system, most commonly Escherichia coli or the yeast Saccharomyces cerevisiae. nih.govnih.gov For example, a full-length cDNA encoding (+)-Germacrene D synthase was isolated from ginger (Zingiber officinale). nih.gov This cDNA contained a 1650-base pair open reading frame that codes for a protein of 550 amino acids with a calculated molecular weight of 63.8 kDa. nih.gov The deduced amino acid sequence showed 30-46% identity with other known angiosperm sesquiterpene synthases. nih.gov
In Solidago canadensis, two different GDS cDNAs, named Sc11 and Sc19, were isolated. rothamsted.ac.uk Functional expression in E. coli confirmed that Sc11 encodes (+)-Germacrene D synthase and Sc19 encodes (–)-Germacrene D synthase. rothamsted.ac.uk These two enzymes share an 85% amino acid identity, indicating they are closely related products of gene duplication and divergent evolution. rothamsted.ac.uk Similarly, a GDS gene (XsTPS1) was cloned from Xanthium strumarium and functionally confirmed through expression in both yeast and E. coli. oup.com
| Enzyme/Gene | Source Organism | Expression System | Major Product(s) | Key Findings |
| (+)-Germacrene D synthase | Zingiber officinale (Ginger) | Escherichia coli | (+)-Germacrene D (50.2%), Germacrene B (17.1%) | Full-length cDNA (1650 bp) isolated; requires Mg2+ or Mn2+ for activity. nih.gov |
| Sc11 ((+)-GDS) | Solidago canadensis (Goldenrod) | Escherichia coli | (+)-Germacrene D | One of two distinct GDS enzymes from the same plant. rothamsted.ac.uk |
| Sc19 ((-)-GDS) | Solidago canadensis (Goldenrod) | Escherichia coli | (–)-Germacrene D | Shares 85% amino acid identity with Sc11. rothamsted.ac.uk |
| AcTPS1 | Acremonium chrysogenum | Saccharomyces cerevisiae | (–)-Germacrene D | Identified through genome mining; achieved high production levels in engineered yeast. nih.gov |
| XsTPS1 | Xanthium strumarium | Saccharomyces cerevisiae & E. coli | Germacrene D | Gene expression correlated with the production of Germacrene D in the plant. oup.com |
Stereospecificity of Germacrene D Synthases
Germacrene D exists as two different enantiomers, (+)-Germacrene D and (−)-Germacrene D. The production of these specific stereoisomers is tightly controlled by distinct, enantioselective Germacrene D synthase enzymes.
Plants and microorganisms have evolved separate synthases to produce either the (+) or the (−) enantiomer of Germacrene D. For instance, the plant Solidago canadensis (goldenrod) is remarkable in that it possesses two different enantioselective GDS enzymes, one that synthesizes (+)-Germacrene D and another that produces (−)-Germacrene D. nih.govresearchgate.net Similarly, a (+)-GDS has been characterized from ginger (Zingiber officinale), while a (−)-GDS has been identified in wild marjoram (Origanum vulgare). nih.govuniprot.org The enzyme from Streptomyces coelicolor A3(2) also produces (−)-Germacrene D as a minor product alongside germacradienol (B1257783). acs.orgacs.org This strict stereochemical control highlights the sophisticated molecular machinery that governs sesquiterpene biosynthesis.
The formation of the two different enantiomers of Germacrene D from the same achiral substrate (FPP) proceeds through distinct mechanistic pathways, dictated by the unique architecture of the enzyme's active site. Both pathways are thought to proceed through a common germacrenyl cation intermediate. researchgate.net However, the subsequent steps involving hydrogen shifts determine the final stereochemistry. researchgate.net
The formation of (−)-Germacrene D involves a 1,3-hydride shift. researchgate.netbeilstein-journals.org In contrast, the biosynthesis of (+)-Germacrene D is achieved through a mechanism involving a double 1,2-hydride shift. nih.gov The specific folding of the polypeptide chain in each enantioselective synthase creates a unique active site pocket that templates the precise cyclization cascade and controls the stereoelectronics of the critical hydride shift, thus ensuring the production of a single enantiomer. researchgate.netacs.org
Mechanistic Studies of GDS Catalysis
The use of isotopically labeled substrates, particularly with deuterium (B1214612) (the "D" in Germacrene D-d3), has been fundamental in elucidating the intricate mechanisms of GDS catalysis. By tracing the fate of deuterium atoms from labeled FPP precursors into the final Germacrene D product, researchers can map the specific proton transfers and rearrangements that occur within the enzyme's active site.
Feeding experiments using precursors like [1,1-²H₂]FPP, [5,5-D₂]deoxy-D-xylulose-5-phosphate (D₂-DOXP), and [¹³C]mevalonolactone have been instrumental. nih.govacs.orgresearchgate.net For example, studies on the (+)-GDS from ginger using deuterium-labeled substrates confirmed that its mechanism involves a double 1,2-hydride shift. nih.gov
Investigation of Reaction Intermediates
The cyclization of FPP to Germacrene D proceeds through several transient and highly reactive carbocationic intermediates. A key intermediate in the formation of both (+)- and (-)-germacrene D is the germacrenyl cation. researchgate.net Specifically, the 11-germacrenyl cation has been identified as a common intermediate from which the pathways to the different enantiomers diverge. researchgate.net The initial cyclization of FPP can also lead to intermediates like germacrene-D-4-ol, which, after reprotonation, can undergo further cyclization and rearrangements. boku.ac.at The stabilization of these reactive intermediates within the enzyme's active site is crucial for guiding the reaction toward the final product. Aromatic residues within the hydrophobic active site of the terpene cyclase are thought to "chaperone" the carbocationic intermediates, shielding them from premature quenching by water. d-nb.info The conformation of the FPP substrate within the active site also plays a critical role in determining the reaction's outcome.
Role of Isotopic Labeling (e.g., Deuterium Labeling) in Elucidating Cyclization Mechanisms
Isotopic labeling, particularly with deuterium (a heavy isotope of hydrogen), has been an indispensable tool for unraveling the complex mechanisms of terpene biosynthesis. dntb.gov.uaresearchgate.netbohrium.com By strategically placing deuterium atoms on the FPP precursor, researchers can trace the fate of specific hydrogen atoms throughout the cyclization cascade. This technique has been instrumental in confirming hydride shifts and understanding the stereochemistry of the reaction. bohrium.comresearchgate.net
For instance, the use of deuterium-labeled substrates has been pivotal in studying the formation of Germacrene D. nih.gov These experiments have provided clear evidence for the intricate hydrogen migrations that occur during the cyclization process. bohrium.com The analysis of the resulting deuterated Germacrene D (this compound) and other products via techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy allows for the precise determination of where the deuterium atoms have migrated. nih.govresearchgate.netnih.gov This information is crucial for distinguishing between different potential mechanistic pathways. boku.ac.atbohrium.com
The power of isotopic labeling is further enhanced when combined with other techniques. The interplay between molecular biology, analytical chemistry, and isotopic labeling has proven to be particularly powerful in studying the complex cyclization cascades catalyzed by terpene synthases. boku.ac.at For example, incubating specifically deuterated FPP analogues with recombinant germacrene D synthase enzymes allows for a detailed investigation of the reaction mechanism in a controlled in vitro system. researchgate.netresearchgate.net
The sensitivity of product distribution to isotopic labeling can also provide mechanistic insights. In the case of germacradienol/germacrene D synthase, the cyclization of (1S)-[1-2H]FPP led to an increased proportion of germacrene D, suggesting a partitioning of a common intermediate. researchgate.netnih.gov
Hydride Shifts and Protonation/Deprotonation Processes
The cyclization cascade leading to Germacrene D involves a series of precisely controlled hydride shifts and protonation/deprotonation events. numberanalytics.comontosight.ai These processes are fundamental to the formation of the final carbon skeleton.
Hydride shifts, the migration of a hydride ion (H-), are common in terpene cyclizations. researchgate.net In the formation of (+)-Germacrene D, a double 1,2-hydride shift has been established through deuterium labeling studies. nih.govcreative-enzymes.comexpasy.orgqmul.ac.uk Conversely, the biosynthesis of (-)-Germacrene D involves a 1,3-hydride shift. researchgate.netwikipedia.orgqmul.ac.uk Specifically, studies with Solidago canadensis have shown that the pro-R hydrogen at C-1 of FPP is transferred to C-11 of (-)-germacrene D. wikipedia.orgqmul.ac.uk However, in Streptomyces coelicolor, it is the pro-S hydrogen from C-1 of FPP that migrates. researchgate.netqmul.ac.uk
Protonation and deprotonation steps initiate and terminate the cyclization cascade. d-nb.inforesearchgate.netnih.gov Terpene cyclases are categorized into two main classes based on how they initiate the reaction. Class I terpene synthases, which include Germacrene D synthases, utilize the ionization of the diphosphate (B83284) group from FPP to generate the initial carbocation. researchgate.netnih.govmdpi.com The termination of the reaction to form the final terpene product is achieved by deprotonation of a carbocationic intermediate, often facilitated by a general base within the enzyme's active site. d-nb.infoacs.org
Regulation of Germacrene D Biosynthesis
The production of Germacrene D in plants is a tightly regulated process, influenced by a complex interplay of genetic, developmental, and environmental factors. ontosight.ai This regulation ensures that the compound is produced at the appropriate time and in the required amounts to fulfill its ecological roles.
Transcriptional and Translational Control Mechanisms
The biosynthesis of Germacrene D is primarily controlled at the level of gene expression. nih.gov The genes encoding Germacrene D synthase (GDS) and other enzymes in the terpenoid biosynthetic pathway are subject to transcriptional regulation. mdpi.comtandfonline.com Transcription factors, which are proteins that bind to specific DNA sequences to control the rate of transcription, play a crucial role in this process. mdpi.comnih.govtandfonline.com Several families of transcription factors, including AP2/ERF, WRKY, and bHLH, have been implicated in the regulation of terpenoid biosynthesis. nih.govtandfonline.com These transcription factors can act as activators or repressors of gene expression, fine-tuning the production of Germacrene D in response to various internal and external cues. nih.gov
In addition to transcriptional control, there is evidence for post-transcriptional regulation, such as the involvement of microRNAs (miRNAs) in modulating the levels of key enzymes in the terpenoid pathway. mdpi.com
Environmental and Developmental Influences on Gene Expression
The expression of genes involved in Germacrene D biosynthesis is significantly influenced by environmental and developmental factors. tandfonline.com Abiotic stresses such as light, temperature, and water availability can impact the production of Germacrene D. mdpi.comd-nb.info For instance, water-deficit stress has been shown to enhance the accumulation of germacrene D in basil. nih.gov Similarly, the geological substrate type has been observed to influence the composition of oleoresins containing germacrene D in Bosnian pine. serbiosoc.org.rs The production of Germacrene D can also vary depending on the developmental stage of the plant and even exhibit diurnal rhythms. tandfonline.com In some species, the chemical profile, including the presence of Germacrene D, appears to be stable even with environmental changes, suggesting strong genetic control. nih.gov
Biotic stresses, such as herbivory and pathogen attack, are potent inducers of terpenoid biosynthesis, including that of Germacrene D. nih.govnih.gov The release of Germacrene D in response to insect feeding is a well-documented defense mechanism in many plants.
Hormonal and Signaling Molecule Modulation
Plant hormones and other signaling molecules are key regulators of terpenoid biosynthesis. numberanalytics.comtandfonline.com Hormones such as jasmonate, salicylic (B10762653) acid, and ethylene (B1197577) have been shown to modulate the expression of genes involved in the production of terpenes. numberanalytics.comnih.gov These signaling molecules are often part of the plant's defense response system, and their signaling pathways can be triggered by biotic and abiotic stresses, leading to the increased production of defensive compounds like Germacrene D. nih.gov The intricate network of hormone signaling allows plants to mount a rapid and specific defense response tailored to the particular threat they are facing.
Interactive Data Table: Properties of Germacrene D Synthases
| Enzyme | Organism | EC Number | Key Mechanistic Feature | Metal Ion Requirement |
| (+)-Germacrene D synthase | Zingiber officinale (Ginger) | 4.2.3.77 | Double 1,2-hydride shift | Mg2+, Mn2+, Ni2+, or Co2+ nih.govwikipedia.org |
| (-)-Germacrene D synthase | Solidago canadensis (Goldenrod) | 4.2.3.75 | 1,3-hydride shift wikipedia.orgqmul.ac.uk | - |
| (-)-Germacrene D synthase | Streptomyces coelicolor | 4.2.3.75 | 1,3-hydride shift researchgate.netqmul.ac.uk | - |
| Germacrene-D synthase | Ocimum basilicum (Sweet basil) | 4.2.3.75 | - | - |
Metabolic Transformations and Chemical Rearrangements of Germacrene D
Acid-Catalyzed Cyclization and Rearrangements
Germacrene D readily undergoes cyclization and rearrangement reactions under acidic conditions, leading to the formation of diverse sesquiterpenoid skeletons. mdpi.com These transformations are of significant interest as they can occur during the hydrodistillation of plant materials for essential oil extraction, contributing to the chemical diversity of the final product. mdpi.com The process is typically initiated by the protonation of one of the double bonds, which generates a carbocation intermediate that can then undergo a cascade of cyclizations and rearrangements. jst.go.jp Computational studies using density functional theory (DFT) have shown that the distribution of products is determined by the relative energies of the various carbocation intermediates. mdpi.comjst.go.jp
Formation of Cadinane-Type Sesquiterpenoids
Essential oils rich in germacrene D are frequently found to also contain cadinane-type sesquiterpenoids. mdpi.comusbio.net The acid-catalyzed cyclization of germacrene D is a primary route to these compounds. usbio.net The reaction proceeds through a cadinenyl carbocation, which can then lose a proton to form various cadinene isomers. usbio.net Among the products, δ-cadinene is often the most abundant, followed by γ-cadinene and smaller quantities of α-cadinene. usbio.net The relative stability of the products often dictates their prevalence, with δ-cadinene being thermodynamically favored in many acid-catalyzed reactions. jst.go.jpusbio.net Treatment of germacrene D with strong Lewis acids can yield significant amounts of epizonarene and zonarene. mdpi.com
Formation of Muurolane-Type Sesquiterpenoids
Alongside cadinanes, muurolane-type sesquiterpenoids are common products of germacrene D acid-catalyzed rearrangements. usbio.net The formation proceeds via a muurolenyl carbocation intermediate. usbio.net Deprotonation of this cation leads to products such as α-muurolene and γ-muurolene. usbio.net While α-muurolene is calculated to be lower in energy, the product ratio is highly dependent on the specific acidic conditions used, with γ-muurolene often predominating. usbio.net
Formation of Amorphene-Type Sesquiterpenoids
The amorphane skeleton is another class of sesquiterpenoids derived from germacrene D under acidic conditions. usbio.net The reaction pathway involves the formation of an amophenyl cation. nih.gov This rearrangement has led to the identification of δ-amorphene as a natural product and prompted a revision of the absolute configuration of γ-amorphene based on its correlation with the stereochemistry of the germacrene D precursor. researchgate.netbiosynth.com
Formation of Selinane/Eudesmane-Type Sesquiterpenoids
The cyclization of germacrene D can also yield sesquiterpenoids with selinane or eudesmane (B1671778) skeletons. researchgate.netmdpi.com This pathway is initiated by the protonation at the C1 position of germacrene D, leading to selinyl carbocation intermediates. mdpi.com Although the energy barrier to form these intermediates is higher than for the cadinane (B1243036) pathway, some of the resulting products, like δ-selinene, are thermodynamically very stable. mdpi.com Consequently, longer reaction times or harsher acidic conditions can lead to an increased accumulation of δ-selinene, often at the expense of the kinetically favored cadinane products. mdpi.com
Table 1: Major Products of Germacrene D Acid-Catalyzed Cyclization
| Sesquiterpenoid Type | Representative Products |
| Cadinane | δ-Cadinene, γ-Cadinene, α-Cadinene, Epizonarene |
| Muurolane | α-Muurolene, γ-Muurolene |
| Amorphene | δ-Amorphene, γ-Amorphene |
| Selinane/Eudesmane | δ-Selinene |
Photochemically and Thermally Induced Rearrangements
Germacrene D is known to be a labile compound that is sensitive to both heat and light. researchgate.net These physical factors can induce non-enzymatic rearrangements, contributing to the chemical profile of essential oils, particularly when extraction methods like hydrodistillation are used. mdpi.comresearchgate.net
Investigations into thermally induced rearrangements show that germacrene D can cyclize into various structures, including those of the bourbonane and isodaucane type. researchgate.netbiosynth.com Similarly, photochemical reactions, often induced by UV irradiation, can cause transannular cyclizations, leading to a diverse array of rearrangement products. researchgate.netresearchgate.net These studies have identified compounds with oppositane and axane skeletons as products of these rearrangements. researchgate.netbiosynth.com Isogermacrene D has also been identified as a product of these induced processes. biosynth.com
Table 2: Products of Photochemically and Thermally Induced Rearrangements of Germacrene D
| Rearrangement Type | Resulting Skeletons/Products |
| Thermal | Bourbonane, Isodaucane |
| Photochemical | Oppositane, Axane, Isogermacrene D |
Enzymatic Transformations of Germacrene D and its Derivatives
In biological systems, the transformation of germacrene D and its precursors is precisely controlled by enzymes known as terpene synthases or cyclases. These enzymes catalyze the conversion of the universal precursor, farnesyl diphosphate (B83284) (FPP), into a multitude of sesquiterpene scaffolds.
Specific germacrene D synthases (GDS) have been identified and characterized from various plant species. uni-hamburg.de These enzymes catalyze the formation of germacrene D from FPP, often producing one enantiomer specifically, such as (+)-germacrene D or (–)-germacrene D. uni-hamburg.de
Some enzymes exhibit multi-product profiles. For instance, a germacradienol (B1257783)/germacrene D synthase from Streptomyces coelicolor converts FPP into both germacradienol and germacrene D. acs.org This occurs through the partitioning of a common carbocation intermediate. acs.org Interestingly, this same enzyme can further catalyze the transformation of the germacradienol intermediate into geosmin, a well-known earthy-smelling compound, in a single enzymatic step. acs.org
Other enzymes, like (–)-germacradien-4-ol synthase (GdolS), demonstrate high fidelity, converting FPP primarily into a single hydroxylated product, (–)-germacradien-4-ol. nih.gov This reaction involves the enzyme controlling the capture of a water molecule to quench the final carbocation intermediate. nih.gov Minor products of GdolS activity can include small amounts of germacrene A and germacrene D. nih.gov Furthermore, researchers have explored the substrate flexibility of other sesquiterpene cyclases, such as protoilludene synthase, which can accept modified FPP derivatives to produce novel germacrene structures, designated as germacrene F. researchgate.net
Table 3: Examples of Enzymes Transforming Germacrene D Precursors and Derivatives
| Enzyme | Precursor | Major Product(s) | Source Organism Example |
| Germacrene D Synthase (GDS) | Farnesyl Diphosphate | (+)- or (–)-Germacrene D | Solidago canadensis |
| Germacradienol/Germacrene D Synthase | Farnesyl Diphosphate | Germacradienol, Germacrene D, Geosmin | Streptomyces coelicolor |
| (–)-Germacradien-4-ol Synthase (GdolS) | Farnesyl Diphosphate | (–)-Germacradien-4-ol | Streptomyces citricolor |
| Protoilludene Synthase (Omp7) | C7-C8 isomer of FPP | Germacrene F | Omphalotus olearius |
Oxidative Modifications (e.g., Germacrene D-4-ol)
Oxidative enzymatic processes can modify the germacrene D skeleton. A notable example of this is the formation of germacrene D-4-ol. This compound is a germacrane (B1241064) sesquiterpenoid that results from the formal addition of water to the exocyclic double bond of germacrene D, yielding a tertiary alcohol. nih.govnmppdb.com.ng It is recognized as a plant metabolite and a component of volatile oils. nih.govnmppdb.com.ng
Studies have identified germacrene D-4-ol in various plants. For instance, the essential oil from the fruit of Amorpha canescens contains germacrene D (43.6%) and germacrene D-4-ol (8.3%) as major constituents. ebi.ac.uk Similarly, the leaf oil of the same plant contains 30.3% germacrene D and 10.9% germacrene D-4-ol. ebi.ac.uk In Thulinella chrysantha, the fruit essential oil is dominated by germacrene D-4-ol (27.6%). ebi.ac.uk These findings underscore the role of oxidative modifications in the metabolic fate of germacrene D in plants.
The conversion of germacrene D to more oxygenated derivatives like alcohols, ketones, and acids can occur through various oxidation reactions. It is suggested that during processes like hydrodistillation to extract essential oils, sesquiterpene hydrocarbons like (E)-caryophyllene and bicyclogermacrene (B1253140) can be oxidized to form caryophyllene (B1175711) oxide and spathulenol, respectively, indicating the potential for similar oxidative transformations of germacrene D. researchgate.net
Relationship to Sesquiterpene Lactone Biosynthesis
Germacrene D is closely linked to the biosynthesis of sesquiterpene lactones (STLs), a large and diverse group of biologically active plant secondary metabolites. While germacrene A is more commonly cited as the direct precursor to many STLs, the structural relationship and co-occurrence of germacrene D suggest its involvement in the broader biosynthetic network. nih.govwur.nl
The biosynthesis of STLs generally begins with the cyclization of farnesyl diphosphate (FPP) to form a germacrene skeleton. wur.nl This is followed by a series of oxidative modifications, including hydroxylations and the formation of a lactone ring, often catalyzed by cytochrome P450 enzymes. nih.govwur.nlmdpi.com For instance, the biosynthesis of costunolide, a simple germacranolide, is proposed to proceed through the oxidation of germacrene A to germacrene A acid, which is then hydroxylated and lactonized. nih.govwur.nl
In Xanthium strumarium, three sesquiterpene synthase genes have been identified, one of which is responsible for producing germacrene D, while another produces germacrene A, the precursor to germacrene A acid and subsequent STLs. mdpi.com This indicates that the pathways for germacrene D and STL biosynthesis are active concurrently. The structural diversification of the initial germacrane skeleton, through various cyclizations and rearrangements either before or after lactone ring formation, leads to the vast array of STL skeletal types. wur.nl
Role of Germacrene D as a Precursor to Other Sesquiterpenoid Skeletons
Germacrene D is a well-established biogenetic precursor for a multitude of other sesquiterpene structures. researchgate.netms-editions.cl Its susceptibility to acid-catalyzed or thermally induced rearrangements allows for the formation of various other sesquiterpenoid skeletons, including cadinane, muurolane, amorphane, selinane, and elemene types. researchgate.netms-editions.cl
Investigations into acid-catalyzed, photochemically, and thermally induced rearrangements of germacrene D have shown that it can be converted into sesquiterpenes of the cadinane, eudesmane (selinane), oppositane, axane, and isodaucane groups. researchgate.net This highlights the pivotal role of germacrene D as a branch point in sesquiterpenoid biosynthesis, giving rise to significant structural diversity. researchgate.netmdpi.com
The following table summarizes some of the key sesquiterpenoid skeletons derived from germacrene D:
| Precursor | Derived Sesquiterpenoid Skeletons | Key Transformation Type |
| Germacrene D | Cadinane | Acid-catalyzed cyclization |
| Germacrene D | Muurolane | Acid-catalyzed cyclization |
| Germacrene D | Amorphane | Acid-catalyzed cyclization |
| Germacrene D | Selinane (Eudesmane) | Rearrangement |
| Germacrene D | Elemene | Cope Rearrangement |
| Germacrene D | Copaene | Rearrangement |
| Germacrene D | Bourbonane | Thermally induced cyclization |
This table provides a simplified overview of the rearrangements. The actual biosynthetic pathways can be more complex and may involve multiple enzymatic steps.
For example, germacrene D is considered a precursor to cadinenes and selinenes. researchgate.netmdpi.com It is also a key intermediate in the synthesis of other important sesquiterpenes such as amorphene, muurolene, and δ-cadinene. researchgate.netresearchgate.net The conversion of germacrene D to these various skeletons often occurs during the extraction and analysis of essential oils, but also happens enzymatically within the plant. researchgate.net
Ecological and Biological Roles
Plant-Insect Interactions
The intricate relationships between plants and insects are often governed by a chemical language, in which volatile compounds like Germacrene D play a leading role. This sesquiterpene can act as a double agent, sometimes attracting, and at other times, repelling insects, highlighting its diverse functions in the ecosystem.
Role as Insect Pheromones and Kairomones
Germacrene D is a key player in the chemical communication systems of insects, functioning as both a pheromone and a kairomone. biogem.orgresearchgate.netwur.nl Pheromones are chemical signals that trigger a social response in members of the same species, while kairomones are semiochemicals emitted by one species that benefit a receiving species. eg.net For instance, certain insects release Germacrene D as a pheromone to attract mates or to aggregate. researchgate.net Conversely, some predator or parasitoid insects use Germacrene D emitted by plants as a kairomone to locate their herbivorous prey. wur.nl This dual role underscores the compound's importance in structuring insect communities and food webs. Research has shown that derivatives of Germacrene D are used as sex pheromones by sand flies, which are vectors for diseases like American visceral leishmaniasis. researchgate.net
Mediators of Insect Attraction or Repellence
The effect of Germacrene D on insect behavior is highly context-dependent, acting as either an attractant or a repellent. researchgate.net For example, it has been reported to attract certain moth species, likely as a cue for locating host plants for feeding or oviposition. smolecule.com In contrast, Germacrene D has demonstrated repellent activity against various insects, including aphids and ticks, and exhibits insecticidal properties against mosquitoes. nih.govresearchgate.net In some cases, it can act as a masking substance, inhibiting the response of insects to attractants. researchgate.net For the cerambycid beetle, Monochamus alternatus, (-)-Germacrene D was found to diminish the attractiveness of certain terpenes, effectively functioning as a masking agent that inhibits the beetle's movement towards an attractant source. researchgate.net
Table 1: Dichotomous Role of Germacrene D in Insect Interactions
| Insect Species | Interaction Type | Observed Effect | Reference |
| Various moth species | Attraction | Enhances attraction and oviposition | smolecule.com |
| Aphids | Repellence | Acts as a repellent | nih.govresearchgate.net |
| Ticks | Repellence | Shows repellent activity | nih.gov |
| Mosquitoes | Insecticidal | Exhibits insecticidal properties | nih.govresearchgate.net |
| Monochamus alternatus (Cerambycid beetle) | Masking Agent | Inhibits attraction to other compounds | researchgate.net |
Activation of Insect Olfactory Receptor Neurons
The behavioral responses of insects to Germacrene D are initiated by the activation of specific olfactory receptor neurons (ORNs). nih.gov These neurons, located in the insect's antennae, are highly sensitive and selective to particular volatile compounds. frontiersin.orgresearchgate.net Studies on heliothine moths, including the polyphagous Heliothis virescens and Helicoverpa armigera, and the oligophagous Helicoverpa assulta, have identified a major type of ORN that responds strongly to (-)-Germacrene D. nih.gov The structure-activity relationship is critical, with the ten-membered ring and three double bonds of (-)-Germacrene D being key features for activating these neurons. nih.gov The response to the (-)-enantiomer is significantly stronger than to the (+)-enantiomer, highlighting the stereospecificity of the olfactory receptors. nih.gov This neural activation is the first step in a cascade of events that ultimately dictates the insect's behavior, whether it be attraction, repulsion, or another response. slu.sempg.de
Plant Defense Mechanisms
Plants have evolved a sophisticated arsenal (B13267) of defense mechanisms to protect themselves from herbivores and pathogens. Germacrene D is an integral part of this defense system, involved in both pre-formed and induced defenses, as well as in communication between plants. nih.govnih.gov
Constitutive and Induced Defenses
Plant defenses can be categorized as either constitutive or induced. frontiersin.orgwikipedia.org Constitutive defenses are always present in the plant, providing a constant barrier against attackers. frontiersin.orgeorganic.org Induced defenses, on the other hand, are activated only in response to herbivore damage or pathogen attack. nih.govfrontiersin.org Germacrene D can be part of both strategies. Some plants maintain a baseline level of Germacrene D production as a constitutive defense. nih.gov For example, several Bursera species have been found to contain significant amounts of Germacrene D in their leaves, which is believed to deter herbivores. nih.gov
When a plant is attacked, it can ramp up its production of Germacrene D as an induced defense. nih.govfrontiersin.org This increased emission of volatile compounds, including Germacrene D, can have several effects. It can directly deter the feeding herbivore or attract natural enemies of the herbivore, such as predators and parasitoids, an indirect defense mechanism. nih.govfrontiersin.org For instance, in response to herbivory by the forest tent caterpillar, hybrid poplar trees increase their emission of (-)-Germacrene D. kyoto-u.ac.jp Similarly, when strawberry plants are inoculated with the pathogen Phytophthora cactorum, the gene encoding for (-)-germacrene D synthase is highly upregulated, suggesting a role in the defense response. uef.fi
Table 2: Plant Responses Involving Germacrene D
| Plant Species | Stimulus | Response | Reference |
| Bursera species | Constitutive | High levels of Germacrene D in leaves | nih.gov |
| Hybrid Poplar (Populus trichocarpa × deltoides) | Herbivory (Forest tent caterpillar) | Increased emission of (-)-Germacrene D | kyoto-u.ac.jp |
| Potato (Solanum tuberosum) | Mechanical Touching | Increased release of Germacrene D-4-ol | plos.org |
| Strawberry (Fragaria vesca) | Pathogen (Phytophthora cactorum) | Upregulation of (-)-germacrene D synthase gene | uef.fi |
| Petunia | Flower Development | Emission of (-)-germacrene D for internal signaling | researchgate.netnih.gov |
Inter-plant Communication and Signaling
One of the most fascinating aspects of plant defense is the ability of plants to communicate with each other. chemistryviews.org When a plant is damaged, it releases a plume of volatile organic compounds (VOCs), including Germacrene D, which can be perceived by neighboring plants. kyoto-u.ac.jpchemistryviews.org This "eavesdropping" allows the neighboring plants to prime or activate their own defenses in anticipation of a potential threat. frontiersin.org
Recent research has shed light on the molecular mechanisms of this communication. In petunias, it has been demonstrated that the volatile sesquiterpene (-)-Germacrene D, emitted by the flowers, is perceived by an intracellular receptor called KAI2. researchgate.netnih.gov This perception triggers a KAI2-mediated signaling pathway that is crucial for the plant's reproductive fitness. researchgate.netnih.govucdavis.edu This discovery provides new insights into plant olfaction and the long-sought-after identity of endogenous KAI2 ligands. nih.gov This form of signaling is not just for defense against herbivores but also plays a role in developmental processes within the plant itself. ucdavis.edu
Role as Phytoalexins or Allelochemicals
Germacrene D plays a crucial role in plant defense as both a phytoalexin and an allelochemical. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attacks, while allelochemicals are compounds that influence the growth and development of neighboring organisms.
As a Phytoalexin:
Germacrene D is a key component of plant defense mechanisms, exhibiting antimicrobial, insecticidal, and phytotoxic properties. ontosight.ai Its production is often induced in response to biotic stresses, such as pathogen invasion. core.ac.ukresearchgate.net For instance, in cotton, (+)-δ-cadinene, a derivative of Germacrene D, is a primary precursor for phytoalexin production. core.ac.ukmdpi.com The compound has demonstrated antimicrobial activity against various bacteria and fungi, which may be attributed to its ability to permeate cell membranes and cause disruption. chemsrc.comnih.gov In potatoes, genes related to the biosynthesis of Germacrene D are upregulated during pathogen attack, highlighting its role as a phytoalexin in plant defense. researchgate.net
As an Allelochemical:
Germacrene D also functions as an allelochemical, affecting the germination and growth of other plants. scielo.br Essential oils rich in Germacrene D have been shown to inhibit seed germination and seedling growth in various plant species. scielo.brnih.govscirp.org For example, the essential oil of Solidago canadensis, containing Germacrene D, exhibited a strong inhibitory effect on the growth of lettuce and garden cress. nih.gov This allelopathic activity makes Germacrene D a compound of interest for its potential use as a natural herbicide. scielo.br Furthermore, it acts as a volatile organic compound (VOC) that can repel herbivores and attract pollinators, playing a dual role in plant-insect interactions. The stereochemistry of Germacrene D is critical, with the (-)-enantiomer showing more potent repellent effects against insects compared to the (+)-enantiomer.
Occurrence and Distribution in Plant Species
Germacrene D is a widely distributed sesquiterpene found in a diverse range of plant species, from bryophytes to angiosperms and gymnosperms. nih.gov It is a major component of the essential oils of many plants and serves as a biosynthetic precursor for various other sesquiterpenes. nih.govglpbio.comcaymanchem.com
Specific Plant Families and Genera as Rich Sources
Germacrene D is particularly abundant in certain plant families and genera:
Asteraceae: This family is a rich source of Germacrene D. Species such as Blumea riparia and Ageratina dendroides have been found to contain high concentrations of this compound in their essential oils. researchgate.nettandfonline.com In Struchium sparganophora, Germacrene D is a major component of the essential oil, contributing to its antibacterial properties. scirp.org Other genera within this family, like Solidago and Artemisia, also produce significant amounts of Germacrene D. nih.gov
Burseraceae: The genus Bursera is known for producing Germacrene D, where it is often a predominant component of the leaf volatiles. nih.gov It has been identified in numerous Bursera species, suggesting that the production of this compound may be an ancient trait within the genus. nih.gov
Lauraceae: Many species within the Lauraceae family, such as those in the genera Ocotea, Nectandra, and Rhodostemonodaphne, are rich in Germacrene D. ms-editions.clmdpi.comscielo.brms-editions.clacgpubs.org In Ocotea caudata, Germacrene D is the main constituent of the essential oil from the leaves. ms-editions.cl
Table 1: Occurrence of Germacrene D in Selected Plant Species
| Plant Family | Plant Species | Percentage of Germacrene D in Essential Oil |
| Asteraceae | Ageratina dendroides | 29.92% tandfonline.com |
| Asteraceae | Blumea riparia | 33.6-42.6% researchgate.net |
| Burseraceae | Bursera copallifera | 15.1-56.2% nih.gov |
| Lauraceae | Ocotea caudata | 55.8% ms-editions.cl |
| Lauraceae | Rhodostemonodaphne kunthiana | 64.4% acgpubs.org |
Chemotype Variation and Ecological Context
The chemical composition of essential oils, including the concentration of Germacrene D, can vary significantly within the same plant species. This variation gives rise to different chemotypes, which are influenced by both genetic and environmental factors. mdpi.comserbiosoc.org.rsmdpi.com
Ecological factors such as climate, soil type, and geographical location can impact the production of Germacrene D. serbiosoc.org.rsmdpi.com For example, in a study of Pinus heldreichii, the composition of oleoresin, including Germacrene D, was found to change in response to the geological substrate type. serbiosoc.org.rs Similarly, in wild thyme (Thymus species), different ecological conditions across various localities in Hungary resulted in considerable polymorphism in essential oil composition, with Germacrene D being a key compound in several chemotypes. mdpi.com
This chemotype variation is ecologically significant as it can affect a plant's interactions with its environment, including its defense against herbivores and pathogens, and its ability to compete with other plants. mdpi.comresearchgate.net The presence of different chemotypes allows plant populations to adapt to diverse environmental pressures.
Analytical Methodologies in Germacrene D Research
Extraction and Sample Preparation Techniques for Volatiles
The initial and critical step in the analysis of Germacrene D-d3 involves its extraction from the sample matrix. Given its volatile nature, specialized techniques are employed to ensure efficient recovery while minimizing degradation or loss.
Commonly used methods for extracting volatile compounds like Germacrene D include:
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique ideal for the analysis of volatile and semi-volatile organic compounds. metabolomicscentre.ca It involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. Volatiles, including this compound, partition onto the fiber and are then thermally desorbed into the injector of a gas chromatograph. metabolomicscentre.cabeilstein-journals.orgnih.gov This method is favored for its simplicity, speed, and minimal sample preparation requirements. metabolomicscentre.canih.gov Different injection methods like static, dynamic, and thermal desorption can be utilized depending on the sample type, which can range from plant tissues to biofluids. metabolomicscentre.ca
Steam Distillation: A traditional method for extracting essential oils and other volatile compounds from plant material. nih.govmdpi.com It involves passing steam through the sample, which vaporizes the volatile compounds. The resulting mixture of steam and volatile compounds is then condensed and collected.
Solvent Extraction: This technique involves using a solvent, such as dichloromethane (B109758) or diethyl ether, to dissolve the volatile compounds from the sample matrix. researchgate.netnih.gov Cold extraction is a gentle method that can be used to prevent the degradation of thermally sensitive compounds. asianpubs.org
Dynamic Headspace Sampling: This technique, also known as purge-and-trap, uses a flow of inert gas to extract volatile compounds from a sample. researchgate.net The extracted compounds are then concentrated on an adsorbent trap before being thermally desorbed for analysis. researchgate.net
Sample preparation is a crucial step to ensure the stability of the analyte. For instance, in the analysis of Germacrene D, it is important to avoid prolonged exposure to heat during extraction due to its thermal sensitivity.
Chromatographic Separation Methods
Once extracted, the complex mixture of volatile compounds is separated to isolate this compound for identification and quantification. Chromatographic techniques are indispensable for this purpose.
Gas Chromatography (GC) and Two-Dimensional Gas Chromatography (GC×GC)
Gas chromatography is the cornerstone for separating volatile compounds like this compound. In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Different compounds travel through the column at different rates based on their physical and chemical properties, leading to their separation.
One-dimensional GC (1D-GC) is widely used for the analysis of essential oils and other volatile mixtures. azom.com However, for highly complex samples where co-elution (the overlapping of peaks) is a problem, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution. azom.comnih.gov
In GC×GC, the effluent from the first column (¹D) is passed through a modulator to a second, shorter column (²D) with a different stationary phase. beilstein-journals.orgazom.com This results in a two-dimensional separation, providing a much greater peak capacity and structured chromatograms where compounds of similar chemical classes group together. beilstein-journals.orgazom.com This technique is particularly valuable for resolving isomeric compounds, such as different sesquiterpenes, which may be difficult to separate using 1D-GC. researchgate.net For instance, GC×GC has been successfully used to separate Germacrene D from co-eluting compounds like tau-elemene. researchgate.net
The selection of the GC column is critical. Chiral GC columns, often based on cyclodextrins, are essential for separating enantiomers, the non-superimposable mirror-image forms of a molecule. This is important as different enantiomers of Germacrene D can exhibit distinct biological activities.
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a simple, rapid, and cost-effective alternative for the separation and quantification of compounds like Germacrene D. nih.govakjournals.comresearchgate.net In HPTLC, the sample is applied as a small spot or band onto a plate coated with a thin layer of adsorbent material (the stationary phase), such as silica (B1680970) gel. researchgate.netasianpubs.org The plate is then placed in a developing chamber with a solvent (the mobile phase), which moves up the plate by capillary action, separating the components of the sample.
For the analysis of Germacrene D, HPTLC plates impregnated with silver nitrate (B79036) (AgNO₃) have been used. researchgate.netasianpubs.org The silver ions interact with the double bonds of the sesquiterpene, facilitating its separation. researchgate.netasianpubs.org Densitometric scanning is then used for quantification, where the absorbance or fluorescence of the separated spots is measured. researchgate.netasianpubs.org HPTLC methods can be validated for parameters such as linearity, precision, accuracy, and robustness to ensure reliable results. researchgate.netasianpubs.org
Mass Spectrometry (MS) Based Detection and Quantification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is almost always coupled with a chromatographic method for the analysis of complex mixtures.
GC-MS and GC×GC-MS in Metabolite Profiling
The coupling of gas chromatography with mass spectrometry (GC-MS) is a gold standard for the identification and quantification of volatile and semi-volatile compounds in complex biological samples, a field known as metabolite profiling. nih.govmdpi.comnih.govchemrxiv.orgmdpi.com After separation by GC, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification by comparison with spectral libraries. nih.govmdpi.com
GC-MS has been extensively used to determine the presence and relative abundance of Germacrene D in various plant species. nih.govnih.govmdpi.comnih.gov For example, it was used to identify Germacrene D as a predominant component in the leaves of several Bursera species. nih.govnih.govmdpi.com
GC×GC-MS combines the superior separation power of GC×GC with the sensitive and selective detection of MS. beilstein-journals.org This is particularly advantageous for the analysis of extremely complex matrices, such as plant volatile profiles, where it can reveal a more extensive range of metabolites. researcher.life Time-of-flight (TOF) mass spectrometers are often used in conjunction with GC×GC because of their high acquisition speed, which is necessary to capture the narrow peaks produced by the second-dimension column. beilstein-journals.orgresearcher.life
Table 1: GC-MS Analysis of Germacrene D in Bursera Species This interactive table summarizes the findings from a study on the volatile components of five *Bursera species. The concentration of Germacrene D was determined using GC-MS.*
| Species | Concentration of Germacrene D (mg/g of fresh leaves) | Percentage of Germacrene D in Volatile Profile (%) |
| B. copallifera | 0.14 ± 0.02 | 15.1 - 56.2 |
| B. excelsa | 0.14 ± 0.03 | 15.1 - 56.2 |
| B. mirandae | 0.12 ± 0.03 | 15.1 - 56.2 |
| B. ruticola | 1.06 ± 0.33 | 15.1 - 56.2 |
| B. fagaroides var. purpusii | 0.13 ± 0.06 | 15.1 - 56.2 |
Application of Isotope Dilution Mass Spectrometry for Quantification
For highly accurate and precise quantification, isotope dilution mass spectrometry (IDMS) is the method of choice. acs.orgrothamsted.ac.ukresearchgate.net This technique involves adding a known amount of a stable isotope-labeled internal standard, in this case, this compound, to the sample before analysis. The labeled standard is chemically identical to the analyte of interest (the unlabeled Germacrene D) and therefore behaves identically during extraction, separation, and ionization.
By measuring the ratio of the signal from the analyte to the signal from the isotopically labeled standard using MS, the concentration of the analyte in the original sample can be determined with high accuracy. nih.gov This method effectively compensates for any sample loss during preparation and analysis, as well as for matrix effects that can suppress or enhance the ionization of the analyte. nih.gov Stable isotope dilution analysis in conjunction with HS-SPME-GC-MS has been successfully used for the quantification of key aroma volatiles in various fruits. nih.govuq.edu.au
Use of this compound as an Internal Standard for Accurate Quantification
In quantitative analytical chemistry, particularly for chromatographic techniques coupled with mass spectrometry like GC-MS and LC-MS, the use of an internal standard is crucial for achieving high accuracy and precision. The ideal internal standard is a compound that behaves identically to the analyte during sample preparation, extraction, and analysis but is distinguishable by the detector. scioninstruments.com For this purpose, isotopically labeled versions of the analyte, such as deuterated compounds, are considered the gold standard. scioninstruments.comresearchgate.net
This compound, a deuterated form of Germacrene D, serves as an exemplary internal standard for its quantification. The principle behind its use lies in the technique of isotope dilution mass spectrometry (IDMS). nih.govepa.gov In this method, a known quantity of this compound is added to the sample at the earliest stage of preparation. scioninstruments.com Because this compound is chemically almost identical to the naturally occurring (unlabeled) Germacrene D, it experiences the same potential losses during extraction, derivatization, and injection. labx.com
During mass spectrometric analysis, the deuterated standard can be distinguished from the analyte by its higher mass-to-charge ratio (m/z). labx.com Since the internal standard and the analyte co-elute from the gas chromatography column, they are affected similarly by any matrix effects in the ion source. researchgate.net Quantification is then based on the ratio of the signal intensity of the analyte to that of the known amount of the internal standard. scioninstruments.com This ratio corrects for variations in sample volume, injection inconsistencies, and signal suppression or enhancement, thus minimizing both random and systematic errors and improving the reliability of the measurement. scioninstruments.comresearchgate.net While the high cost of synthesized isotopic standards can sometimes be a limiting factor, their use in methods like standard isotope dilution assays (SIDA) provides the highest level of accuracy for quantifying trace-level compounds like sesquiterpenes in complex matrices. researchgate.netmdpi.com
Spectroscopic Techniques for Structural Elucidation (beyond basic identification)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that extends beyond basic structural identification, particularly in the study of isotopically labeled metabolites like Germacrene D. By introducing isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) into precursor molecules, researchers can trace metabolic pathways and elucidate complex reaction mechanisms.
In biosynthetic studies of Germacrene D, organisms or enzyme preparations are supplied with labeled precursors, such as [¹³C]-glucose or deuterium-labeled farnesyl diphosphate (B83284) (FPP). nih.gov The position and extent of isotope incorporation into the final Germacrene D molecule are then analyzed using NMR. Quantitative ¹³C NMR spectroscopy can determine the specific carbon atoms that have been enriched with ¹³C, providing direct evidence for the biosynthetic origin of the carbon skeleton.
Deuterium (²H) NMR is particularly useful for verifying the effectiveness and position of deuteration in a molecule. wikipedia.orgmagritek.com While its resolution is lower than proton NMR, it provides a distinct signal for deuterium atoms. wikipedia.orgmagritek.com In mechanistic studies, the stereospecific incorporation or loss of deuterium at particular sites, as determined by ¹H and ²H NMR, can reveal the stereochemistry of enzyme-catalyzed cyclizations and rearrangement steps. nih.gov
Advanced 2D NMR techniques are indispensable for the unambiguous assignment of all signals in the labeled products. rsc.org
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon signals, which is invaluable for assigning deuterated positions. beilstein-journals.org
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds, helping to piece together the full structure and confirm labeling patterns. rsc.org
COSY (Correlation Spectroscopy) identifies proton-proton coupling networks within the molecule. rsc.org
These labeled NMR studies have been instrumental in understanding the formation of the two enantiomers of Germacrene D, showing how different hydrogen shifts from a common carbocationic intermediate lead to the distinct chiral products. researchgate.net
Below is a table of published NMR data for Germacrene D, which serves as a reference for these labeling studies.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for Germacrene D
Source: Adapted from Røstelien et al., 2000 oup.com
| Carbon No. | ¹³C-NMR (δ ppm) | ¹H-NMR (δ ppm, multiplicity, J in Hz) |
| 1 | 132.8 | 5.06 (d, J=10.0) |
| 2 | 28.5 | 2.15-2.25 (m) |
| 3 | 38.3 | 1.60-1.70 (m) |
| 4 | 149.9 | - |
| 5 | 125.0 | 4.90-5.00 (m) |
| 6 | 39.8 | 2.05-2.15 (m) |
| 7 | 50.5 | 1.35-1.45 (m) |
| 8 | 27.8 | 2.25-2.35 (m) |
| 9 | 35.8 | 1.95-2.05 (m) |
| 10 | 134.1 | - |
| 11 | 31.8 | 2.00-2.10 (m) |
| 12 | 21.0 | 0.85 (d, J=6.8) |
| 13 | 21.3 | 0.87 (d, J=6.8) |
| 14 | 16.3 | 1.62 (s) |
| 15 | 108.6 | 4.70 (s), 4.73 (s) |
Enantiomeric Analysis of Germacrene D
Germacrene D is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (+)-Germacrene D and (-)-Germacrene D. researchgate.net These enantiomers often exhibit different biological activities, making their separation and quantification essential. The primary method for this is enantioselective gas chromatography (chiral GC), typically coupled with a mass spectrometer (GC-MS). researchgate.net
Direct enantiomeric separation is achieved using a chiral stationary phase (CSP) within the GC column. wisc.edu These phases are themselves chiral and interact differently with each enantiomer, causing them to travel through the column at different rates and thus elute at different times. wisc.edu For terpenes like Germacrene D, the most effective and commonly used CSPs are based on modified cyclodextrins. sci-hub.se
Research has demonstrated successful separation using various cyclodextrin-based columns, allowing for the determination of the enantiomeric ratio and enantiomeric excess (e.e.%) in different samples. sci-hub.seoup.commdpi.com For instance, studies have employed columns like RtTM-b-DEXse and Heptakis(6-O-t-Butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin to resolve the enantiomers. sci-hub.seoup.com
Table 2: Example of Chiral GC Conditions for Germacrene D Separation
Source: Adapted from Stranden et al., 2002 oup.com
| Parameter | Condition |
| Column Type | Chiral: Heptakis(6-O-t-Butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin (50% in OV1701) |
| Dimensions | 25 m length x 0.25 mm i.d. |
| Temperature Program | Isothermal at 125°C (optimal for separation) |
| Detector | FID and/or MS |
Enantiomeric analysis has revealed that the distribution of (+)- and (-)-Germacrene D varies significantly among plant species and even between different individuals of the same species. researchgate.netoup.com It is generally observed that (-)-Germacrene D is the more abundant enantiomer in higher plants, while the (+)-enantiomer is more common in lower plants. oup.com However, some species, like Canadian goldenrod (Solidago canadensis), are unusual in that they can produce both. oup.com
Table 3: Enantiomeric Distribution of Germacrene D in Various Plant Species
| Plant Species | Predominant Enantiomer | Enantiomeric Excess (e.e. %) | Reference |
| Annona cherimola (Chirimoya) | (-)-Germacrene D | 95.91% | mdpi.com |
| Piper cubeba (Cubebe pepper) | (-)-Germacrene D | 30% (65% of total) | oup.comresearchgate.net |
| Bursera linanoe (Mexican Linaloe) | (-)-Germacrene D | 100% | |
| Diplosthephium juniperinum | (-)-Germacrene D | 84.62% | mdpi.com |
| Solidago canadensis (Individual 1) | (-)-Germacrene D | ~80% (90% of total) | oup.com |
| Solidago canadensis (Individual 2) | (+)-Germacrene D | ~40% (70% of total) | oup.com |
Synthetic Biology and Metabolic Engineering for Germacrene D Production
Heterologous Expression in Microbial Hosts (e.g., Yeast, Saccharomyces cerevisiae, Escherichia coli)
The cornerstone of microbial production of Germacrene D is the introduction of a gene encoding a Germacrene D synthase (GDS), an enzyme not naturally present in common microbial hosts. This process is known as heterologous expression. The choice of both the host organism and the specific synthase gene is critical for successful production.
Saccharomyces cerevisiae (baker's yeast) is a widely used host due to its robust nature, well-characterized genetics, and its native mevalonate (B85504) (MVA) pathway, which produces the precursors for sesquiterpenes. frontiersin.org Researchers have successfully expressed various GDS genes in yeast. For instance, the synthase AcTPS1 from the fungus Acremonium chrysogenum was identified as a highly efficient enzyme for producing (-)-Germacrene D. nih.govnih.gov When AcTPS1 was integrated into a yeast strain already enhanced for terpene precursor production, it achieved a titer of 376.2 mg/L of (-)-Germacrene D. nih.govnih.gov Other studies have focused on plant-derived synthases to produce specific enantiomers. nih.gov
Escherichia coli is another popular host for metabolic engineering due to its rapid growth and the extensive toolkit available for its genetic manipulation. nih.gov While E. coli can produce the universal terpene precursors via its native methylerythritol phosphate (B84403) (MEP) pathway, this pathway's output is often insufficient for high-level sesquiterpene production. researchgate.netnih.gov Therefore, producing Germacrene D in E. coli typically involves expressing a heterologous GDS, such as one from Solidago canadensis, in combination with engineering the precursor supply pathways. nih.govrsc.org A (+)-germacrene D synthase (GDS) from ginger rhizomes has also been expressed in E. coli BL21(DE3) for enzymatic studies.
The initial step of expressing the synthase gene confirms the potential of the host to produce the target molecule, though often at low levels. Subsequent engineering efforts are required to boost the yield significantly.
Engineering Precursor Pathways for Enhanced Flux
The synthesis of Germacrene D is entirely dependent on the intracellular availability of its direct precursor, farnesyl pyrophosphate (FPP). Microbial hosts naturally produce FPP, but the metabolic flux is tightly regulated and directed towards essential cellular processes like sterol synthesis in yeast or quinone synthesis in E. coli. frontiersin.orglbl.gov Metabolic engineering aims to rewire these native pathways to create a surplus of FPP and channel it towards Germacrene D.
All terpenoids are derived from the five-carbon building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.govpnas.org There are two primary metabolic routes for their synthesis: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. researchgate.nettandfonline.com
In S. cerevisiae , which utilizes the MVA pathway, a key strategy is to upregulate the activity of pathway enzymes. A critical rate-limiting step is the conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR). Overexpressing a truncated, soluble version of this enzyme (tHMG1), which is free from feedback inhibition, dramatically increases the metabolic flux. nih.govmdpi.com Comprehensive strategies involve the overexpression of most or all genes in the MVA pathway (encoded by ERG10, ERG13, ERG12, ERG8, ERG19, and IDI1 in yeast) to convert acetyl-CoA efficiently into IPP and DMAPP. nih.govresearchgate.netsciepublish.com
In E. coli , which naturally uses the MEP pathway, a common and highly effective strategy is to introduce the entire MVA pathway from yeast. nih.govlbl.gov This heterologous MVA pathway provides a high-flux route to IPP and DMAPP, bypassing the tight regulation of the native MEP pathway and significantly boosting the production of FPP-derived terpenes. lbl.govnih.gov
Once the supply of IPP and DMAPP is increased, the next step is to ensure their efficient conversion to FPP and to prevent FPP from being consumed by competing pathways.
This is achieved by:
Overexpressing FPP Synthase (FPPS): Increasing the levels of FPPS (encoded by ERG20 in yeast or ispA in E. coli) enhances the condensation of two IPP molecules with one DMAPP molecule to form FPP. nih.govnih.govnih.gov
Downregulating Competing Pathways: In yeast, the primary competing pathway is sterol biosynthesis, which begins with the conversion of FPP to squalene (B77637) by squalene synthase, encoded by the ERG9 gene. To redirect FPP towards Germacrene D, the expression of ERG9 is often downregulated. This can be done by replacing its native promoter with a weaker or regulated promoter, such as the copper-repressible PCTR3 or methionine-repressible PMET3 promoter. nih.govresearchgate.netmdpi.com This strategy significantly reduces the flow of FPP into sterol production, making more of it available for the engineered GDS.
Preventing FPP Hydrolysis: Cellular phosphatases can dephosphorylate FPP to farnesol (B120207) (FOH), which represents a loss of precursor. Deleting genes that encode these phosphatases, such as LPP1 and DPP1 in yeast, can help maintain a higher intracellular FPP pool for the GDS. nih.govnih.gov
Codon Optimization and Gene Integration Strategies
The efficiency of heterologous expression is heavily influenced by the genetic compatibility between the introduced gene and the host organism. Plant or fungal genes often have different codon usage patterns than highly expressed genes in E. coli or yeast.
Codon optimization involves modifying the DNA sequence of the GDS gene without changing the resulting amino acid sequence of the protein. The codons are replaced with ones that are more frequently used by the host's translational machinery, which can lead to significantly higher levels of stable and correctly folded enzyme. nih.govnih.gov This is a standard practice when expressing plant-derived synthases in microbial hosts. rsc.org
For creating stable, industrial-grade production strains, gene integration is preferred over using plasmids. Integrating the expression cassettes of the GDS and pathway-enhancing genes directly into the host's chromosome ensures that the genetic modifications are stable and maintained over many generations without the need for selective pressure like antibiotics. nih.gov Researchers have developed strategies to integrate multiple copies of key genes, such as the GDS (e.g., AcTPS1) and rate-limiting enzymes (e.g., tHMG1, ERG20), into specific genomic loci like the rDNA region in yeast. nih.govnih.govresearchgate.net This approach not only ensures stability but can also be used to systematically increase gene dosage to further boost production. nih.gov
Development of High-Titer Production Strains for Enantiopure Germacrene D
The culmination of the above strategies is the development of highly optimized microbial strains capable of producing large quantities of a specific Germacrene D enantiomer. This is achieved through an iterative process of designing, building, and testing strains with combined genetic modifications.
One study details the creation of the S. cerevisiae strain LSc81, which incorporated multiple engineering strategies. This strain featured:
Integration of three copies of the AcTPS1 synthase for high (-)-Germacrene D production.
Overexpression of tHMG1 and ERG20 to boost FPP supply.
Downregulation of the competing ERG9 gene and knockout of the DPP1 and ROX1 (a repressor) genes.
This systematic approach resulted in a production of 1.94 g/L (-)-Germacrene D in shake flasks, which was further scaled up to an impressive 7.9 g/L in a 5-L bioreactor, the highest titer reported for this enantiomer. nih.govnih.gov
Another research effort focused on producing both (+) and (-) enantiomers of Germacrene D by creating specialized yeast chassis. nih.gov The CENses8(-D)* strain, for example, incorporated eight overexpressed ergosterol (B1671047) pathway enzymes, a copper-repressible promoter for ERG9, and genomic integration of a codon-optimized (-)-GDS. This strain achieved a titer of 2519.46 µg/ml (approx. 2.5 g/L) of (-)-Germacrene D in fed-batch fermentation. nih.gov
The tables below summarize the key findings from these high-performing engineered yeast strains.
Table 1: Engineered S. cerevisiae Strains for High-Titer (-)-Germacrene D Production
| Strain | Key Genetic Modifications | (-)-Germacrene D Titer | Reference |
|---|---|---|---|
| LSc81 | 3x integrated copies of AcTPS1, overexpression of tHMG1 & ERG20, downregulation of erg9, knockout of rox1 & dpp1 | 7.9 g/L (in 5-L bioreactor) | nih.gov, nih.gov |
| CENses8(-D) * | Genomic integration of 8 ERG pathway genes, PCTR3 promoter for ERG9, integrated (-)-GDS, overexpression of YlACL | 2519.46 µg/ml (fed-batch fermentation) | nih.gov |
Table 2: Engineered S. cerevisiae Strains for (+)-Germacrene D Production
| Strain | Key Genetic Modifications | (+)-Germacrene D Titer | Reference |
|---|
| CENses8(+D) * | Genomic integration of 8 ERG pathway genes, PCTR3 promoter for ERG9, integrated (+)-GDS, overexpression of YlACL | 290.28 µg/ml (fed-batch fermentation) | nih.gov |
These results highlight the power of combining different metabolic engineering and synthetic biology tools to create robust microbial platforms for the high-level, enantiopure production of valuable sesquiterpenes like Germacrene D.
Theoretical and Computational Studies
Molecular Modeling of Germacrene D Synthase Active Sites
Molecular modeling has been instrumental in elucidating the structural basis for the stereoselective biosynthesis of (+)- and (-)-Germacrene D. Studies on the enantiospecific Germacrene D synthases isolated from goldenrod (Solidago canadensis), designated Sc11 for the (+) synthase and Sc19 for the (-) synthase, have revealed key differences in their active sites. wur.nl Although the two enzymes share 85% amino acid identity, subtle variations in the active site architecture are sufficient to dictate the opposite stereochemistry of the product from the same achiral precursor, farnesyl diphosphate (B83284) (FPP). wur.nl
Homology models of these synthases have been constructed to dock the proposed 11-germacrenyl cation intermediate into the active site pockets. researchgate.net These models identified five amino acid residues in or near the active site that differ between the two enzymes. Four of these residues cluster on one side of the isopropyl group of the docked carbocation intermediate. researchgate.net These subtle changes are believed to alter the folding of the FPP substrate and the trajectory of the cyclization cascade, ultimately leading to the formation of distinct enantiomers.
| (-)-Germacrene D Synthase (Sc19) | (+)-Germacrene D Synthase (Sc11) | Location/Proposed Role |
|---|---|---|
| Y406 (Tyrosine) | H406 (Histidine) | Positioned near the isopropyl group of the carbocation intermediate; proposed to influence enantiospecificity. |
| S444 (Serine) | G444 (Glycine) | |
| D448 (Aspartic Acid) | N448 (Asparagine) | |
| I520 (Isoleucine) | E520 (Glutamic Acid) |
Notably, the conserved DDXXD motif, crucial for binding the diphosphate moiety of the substrate via magnesium ions in many terpene synthases, is present in the (-)-Germacrene D synthase (Sc19). However, the (+)-synthase (Sc11) possesses an unusual NDTYD motif. wur.nl Mutagenesis studies confirmed that this variant is fully functional, suggesting that the role of the first aspartate in this motif may be less critical for catalysis than previously thought. wur.nl
Ab Initio and Density Functional Theory (DFT) Investigations of Cyclization Mechanisms
The acid-catalyzed cyclization of Germacrene D into various bicyclic sesquiterpenes, such as those with cadinane (B1243036), muurolane, and amorphane skeletons, has been extensively investigated using computational methods. mdpi.comresearchgate.net These studies employ ab initio and Density Functional Theory (DFT) to model the reaction pathways and determine the energetics of intermediates and products. A common approach involves using DFT with the B3LYP functional and a 6-31G* basis set, sometimes supplemented with higher-level post-Hartree-Fock calculations like MP2/6-31G**. mdpi.comresearchgate.netdntb.gov.ua
These computational investigations have been used to test the hypothesis that the product distribution observed in essential oils and acid-catalyzed reactions reflects the thermodynamic stability of the sesquiterpenoid products and their carbocation precursors. mdpi.comresearchgate.net The calculations generally show good agreement with experimental observations, supporting the proposed biosynthetic relationships. mdpi.comresearchgate.net For example, the calculations correctly predict that under acid catalysis, Germacrene D readily cyclizes to give a preponderance of δ-cadinene, which is calculated to be the most stable of the cadinene isomers. mdpi.com
The cyclization is initiated by protonation of a double bond in the Germacrene D ring, leading to a germacrenyl carbocation. The specific conformation of this carbocation is critical in determining the subsequent cyclization pathway and the resulting skeletal structure. mdpi.comresearchgate.net
Analysis of Carbocation Stability and Rearrangement Energetics
The biosynthesis of sesquiterpenes from Germacrene D proceeds through a cascade of carbocationic intermediates and rearrangements. nih.govnih.gov DFT calculations have been vital for mapping the potential energy surface of these cascades and assessing the relative stability of the transient carbocations involved. mdpi.comresearchgate.net
The initial germacrenyl carbocation can exist in several conformations, and their relative energies dictate the preferred cyclization pathway. The boat-chair-chair conformation of the germacrenyl carbocation (D1), which leads to the cadinenyl cation (G), is calculated to be lower in energy than the conformations that lead to the muurolenyl (D2 → H) or amorphenyl (D3 → J) carbocations. mdpi.comresearchgate.net This energetic preference is consistent with the common co-occurrence of Germacrene D and cadinane-type sesquiterpenes in nature. mdpi.comresearchgate.net
The stability of subsequent carbocations also influences the final product distribution. Computational studies show that the cadinenyl carbocation (G) is slightly higher in energy than the muurolenyl carbocation (H). mdpi.comresearchgate.net The relative energies calculated for these key intermediates provide a quantitative basis for understanding the mechanistic branching points in the cyclization and rearrangement cascade.
| Carbocation Intermediate | Description | Relative Enthalpy (H) (kcal/mol) | Relative Free Energy (G°) (kcal/mol) |
|---|---|---|---|
| D1 | Germacrenyl Cation (leads to Cadinenyl) | 0.00 | 0.00 |
| D2 | Germacrenyl Cation (leads to Muurolenyl) | 0.65 | 0.23 |
| D3 | Germacrenyl Cation (leads to Amorphenyl) | 1.25 | 1.18 |
| G | Cadinenyl Cation | 5.00 | 4.52 |
| H | Muurolenyl Cation | 4.25 | 3.77 |
| J | Amorphenyl Cation | 5.65 | 5.10 |
Conformation Analysis and Dynamics of Germacrene D
The flexible 10-membered ring of Germacrene D allows it to adopt multiple conformations, and the equilibrium between these conformers is crucial for its reactivity. While detailed variable-temperature NMR studies have been conducted for the related Germacrene A, similar comprehensive experimental analyses for Germacrene D are less common. nih.gov However, computational studies provide significant insight into its conformational landscape and dynamics.
The cyclization of Germacrene D is highly dependent on its conformation upon protonation. As noted in computational studies, the adoption of a specific boat-chair-chair conformation of the germacrenyl carbocation is the lowest energy path to the cadinane skeleton. mdpi.comresearchgate.net Other conformations lead to different product families like muurolenes and amorphenes. mdpi.comresearchgate.net
Furthermore, Germacrene D can undergo thermally induced Cope rearrangement, a dynamic process that converts the germacrane (B1241064) skeleton into an elemane skeleton. nih.govresearchgate.net The energetics of this rearrangement have been analyzed using DFT and ab initio methods, which calculate the activation energies for the transition states connecting the germacrene and elemene forms. nih.gov These calculations help explain the common observation of elemene-type compounds as artifacts in the analysis of essential oils containing Germacrene D, as the rearrangement can occur during sample heating, such as in a gas chromatograph injector. researchgate.net
In silico Prediction of Germacrene D Derivatives
Computational methods, or in silico approaches, are increasingly used to predict the properties and potential applications of natural products and their derivatives. For Germacrene D, these techniques have been applied to predict biological interactions and to guide the synthesis of new derivatives.
Molecular docking studies have been used to predict the interactions of Germacrene D with specific biological targets. For instance, in silico modeling has predicted the binding of Germacrene D to acetylcholinesterase (AChE), an important enzyme in the nervous system of insects. researchgate.net Such studies provide a molecular basis for the observed insecticidal or repellent activities of Germacrene D and can guide the design of new derivatives with enhanced activity.
Furthermore, computational modeling plays a role in the bio-engineering of novel Germacrene D derivatives. By modeling the active sites of terpene synthases, researchers can rationally design mutations to alter the enzyme's product profile. For example, a (+)-δ-cadinene synthase has been successfully engineered to produce Germacrene D-4-ol, a hydroxylated derivative of Germacrene D. researchgate.net Homology modeling of the synthase suggested that mutations in the G helix region could alter the termination of the carbocation cascade from deprotonation to quenching by a water molecule, a prediction that was borne out experimentally. researchgate.net This demonstrates the power of in silico methods to guide the creation of novel Germacrene D derivatives with potentially new functionalities.
Future Research Directions in Germacrene D D3 Studies
Advanced Isotopic Labeling Strategies for Complex Biosynthetic Networks
The biosynthesis of terpenes involves some of the most complex carbocation chemistry in nature, often featuring intricate cyclization cascades and rearrangements. researchgate.net Isotopic labeling has traditionally been a cornerstone for elucidating these mechanisms. nih.gov While early studies successfully used precursors labeled with stable isotopes like ¹³C and ²H (deuterium) to trace metabolic pathways, future research on Germacrene D-d3 will focus on more advanced and nuanced strategies to probe complex biosynthetic networks. boku.ac.atnih.gov
One promising direction is the use of position-specific or stereospecific isotopic labeling. Synthesizing farnesyl diphosphate (B83284) (FPP), the precursor to Germacrene D, with deuterium (B1214612) atoms at specific locations would allow researchers to track the precise fate of individual atoms through the enzymatic cyclization process. This can provide definitive evidence for proposed reaction mechanisms, including hydride shifts and rearrangements, which would be difficult to observe otherwise. researchgate.net Combining in vivo feeding experiments in plants or engineered microbes with in vitro assays using purified recombinant enzymes and labeled substrates will be a powerful approach. researchgate.netuni-bonn.de This dual strategy allows for the validation of mechanistic hypotheses in a controlled environment while also observing the metabolic flux within a living system.
Future studies could also employ multiply-labeled precursors (e.g., containing both ¹³C and ²H) in conjunction with advanced analytical techniques like high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This would enable researchers to untangle complex metabolic grids where Germacrene D is a node, potentially being converted into a multitude of other sesquiterpenoids. nih.gov The distinct mass shift provided by the deuterium label in this compound makes it an excellent tracer for these downstream conversions.
| Labeling Strategy | Objective | Analytical Technique |
| Position-specific deuteration of FPP | Track specific atom movements during cyclization | NMR, Mass Spectrometry |
| Stereospecific labeling of FPP | Elucidate the stereochemical course of the enzymatic reaction | Chiral GC-MS, NMR |
| Combined ¹³C and ²H labeling | Map metabolic flux through branching pathways | HR-MS, Isotope Ratio MS, NMR |
| In vivo feeding with labeled precursors | Study biosynthesis in a living organism | GC-MS, LC-MS |
| In vitro assays with recombinant enzymes | Investigate specific enzyme mechanisms | NMR, GC-MS |
Integration of Multi-Omics Data for Systems-Level Understanding of Germacrene D Metabolism
To achieve a comprehensive understanding of Germacrene D's role in an organism, future research must move beyond single-gene or single-pathway analyses. The integration of multiple "omics" datasets—transcriptomics, proteomics, and metabolomics—offers a systems-level perspective. dtu.dkrsc.org When combined with data from this compound labeling experiments, this approach can create a highly detailed and dynamic picture of sesquiterpene metabolism.
For instance, a transcriptomic analysis (RNA-seq) of a Germacrene D-producing plant could identify not only the Germacrene D synthase gene but also other genes whose expression levels correlate with its production. These might include genes for precursor supply, transport proteins, or downstream modifying enzymes. A proteomics study would confirm whether these transcripts are translated into functional proteins.
Simultaneously, a metabolomics analysis would quantify the full spectrum of small molecules, including Germacrene D itself and other related terpenes. uva.es By introducing a pulse of a deuterated precursor that gets converted into this compound, researchers can perform "pulse-chase" experiments. This allows them to trace the flow of the deuterium label through the metabolic network over time, quantifying flux and identifying previously unknown metabolic connections. uva.es Integrating these three layers of data can reveal regulatory networks, metabolic bottlenecks, and the broader physiological context of Germacrene D production. qiagenbioinformatics.com
Structural Biology of Germacrene D Synthases and Related Enzymes
Germacrene D synthases (GDS) are the enzymes responsible for converting the linear precursor FPP into the cyclic germacrene scaffold. Understanding their three-dimensional structure is crucial for explaining their catalytic mechanism and product specificity. While significant progress has been made in identifying and characterizing GDS from various species, such as Goldenrod (Solidago canadensis), which produces both (+)- and (-)-enantiomers from two distinct enzymes, high-resolution crystal structures are a key future goal. wur.nl
Future research will focus on obtaining crystal structures of GDS, ideally in complex with substrate analogs (like FPP-d3 derivatives), metal cofactors (Mg²⁺), and intermediate or product molecules. researchgate.net These structures would provide atomic-level snapshots of the active site, revealing the key amino acid residues that orchestrate the complex cyclization cascade and control the stereochemical outcome. researchgate.net This information is invaluable for protein engineering efforts. Site-directed mutagenesis, where specific amino acids in the active site are changed, can be used to test hypotheses about their function and even alter the enzyme's product profile. researchgate.net For example, subtle changes in the active site have been shown to be responsible for the production of different enantiomers. researchgate.net
| Enzyme | Source Organism | Product(s) | Key Research Finding |
| (+)-Germacrene D synthase (Sc11) | Solidago canadensis | (+)-Germacrene D | Contains an unusual NDTYD motif instead of the canonical DDXXD motif. wur.nl |
| (-)-Germacrene D synthase (Sc19) | Solidago canadensis | (-)-Germacrene D | Shares 85% amino acid identity with Sc11 but produces the opposite enantiomer. wur.nl |
| Germacradienol (B1257783)/Germacrene D synthase | Streptomyces coelicolor | Germacrene D, Germacradienol | Elucidation of mechanism and stereochemistry. wikipedia.org |
| (+)-δ-Cadinene Synthase Mutant | Gossypium arboreum | Germacrene D-4-ol | Site-directed mutagenesis altered the product profile from δ-cadinene to a germacrene derivative. researchgate.net |
Chemoenzymatic Synthesis of Novel Germacrene D Derivatives
Chemoenzymatic synthesis harnesses the specificity of enzymes and the flexibility of chemical synthesis to create novel molecules that are difficult to produce by either method alone. rsc.org Germacrene D synthases have been shown to be somewhat promiscuous, accepting modified FPP analogs as substrates to produce unnatural germacrene derivatives. cardiff.ac.uk This provides a powerful platform for generating novel compounds. nih.gov
A significant future direction is the synthesis of deuterated and fluorinated FPP analogs to be used as substrates for GDS. researchgate.net For example, feeding FPP-d3 to a Germacrene D synthase would yield this compound, a valuable tool for metabolic and ecological tracing. Furthermore, by altering the carbon skeleton or functional groups of the FPP precursor, a library of novel germacrene derivatives can be created. cardiff.ac.uk These new molecules could possess unique biological activities, serving as potential new pharmaceuticals, agrochemicals, or fragrance compounds. The combination of chemical synthesis to create the labeled or modified precursor and enzymatic synthesis for the complex cyclization step is a highly efficient strategy for expanding the chemical diversity of germacrene-type sesquiterpenoids. rsc.org
Ecological Field Studies Utilizing Labeled Germacrene D to Trace Interactions
Germacrene D is a key semiochemical in many ecosystems, mediating interactions between plants, insects, and microbes. mdpi.com It can act as an insect repellent, an attractant, or a precursor to other bioactive sesquiterpenes. nih.govresearchgate.net A major challenge in chemical ecology is tracking the fate of these volatile compounds in a complex natural environment.
The availability of isotopically labeled this compound provides a powerful tool to overcome this challenge. By releasing a known quantity of this compound into a controlled field or greenhouse environment, researchers can trace its movement and fate with high precision using mass spectrometry-based techniques. This would allow scientists to answer fundamental ecological questions. For example, one could measure the uptake of Germacrene D by herbivorous insects, its sequestration or metabolism by those insects, and its potential transfer to predators. It would also be possible to quantify its atmospheric lifetime, its deposition onto soil and neighboring plants, and its role in plant-plant communication or allelopathy. researchgate.net Such studies would provide unprecedented, quantitative insights into the flow of chemical information through an ecosystem, moving beyond simple correlation to establish causative links in ecological interactions.
Q & A
Q. How is Germacrene D-d3 identified and quantified in plant extracts or microbial cultures?
Methodological Answer: Use gas chromatography coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) with deuterated internal standards (e.g., deuterated nerolidol) for quantification . For identification, compare retention indices and mass spectra with authenticated standards from NIST databases . Ensure column polarity matches the compound’s volatility; non-polar columns (e.g., DB-5) are optimal for sesquiterpenes like this compound .
Q. What biosynthetic pathways produce this compound in engineered microbial systems?
Methodological Answer: this compound is synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways. Overexpress germacrene D synthase (GDS) genes (e.g., ScaGerD) in Saccharomyces cerevisiae or Pichia pastoris . Monitor isotopic labeling efficiency (e.g., d3-deuterium incorporation) using ¹H-NMR or LC-MS to validate pathway activity .
Q. What are the common artifacts in this compound analysis due to thermal instability?
Methodological Answer: this compound can isomerize to β-elemene or other sesquiterpenes during GC injection (temperatures >250°C). Mitigate this by using on-column injection or hydrogenating samples pre-analysis to stabilize the compound . Validate results with two complementary columns (polar and non-polar) .
Advanced Research Questions
Q. How can isotopic labeling (e.g., d3-deuterium) resolve conflicting data in this compound metabolic flux studies?
Methodological Answer: Use [²H₃]-labeled precursors (e.g., deuterated mevalonate) in tracer experiments. Analyze via HSQC NMR to track deuterium incorporation at specific carbons (e.g., C-1, C-5, C-9) . Compare with unlabeled controls to distinguish endogenous vs. exogenous pathways . Discrepancies in labeling patterns may indicate competing enzymes or pathway crosstalk .
Q. What experimental designs address stereochemical inconsistencies in this compound enantiomer synthesis?
Methodological Answer: Employ chiral GC columns (e.g., β-cyclodextrin) to separate (+)- and (−)-Germacrene D-d3 enantiomers . Validate enantiopurity using [¹³C]-labeling and NOESY NMR to confirm spatial configurations . For biosynthesis, co-express stereospecific cyclases (e.g., GAS in Pichia) to control enantiomer ratios .
Q. How to optimize this compound titers in microbial fermentations while minimizing isotopic dilution?
Methodological Answer: Use fed-batch fermentation with deuterated carbon sources (e.g., D-glucose-d7) and MVA pathway enhancers (e.g., tHMG1 overexpression) . Monitor isotopic dilution via mass isotopomer distribution analysis (MIDA) . Maintain low ethanol levels (<1 g/L) to avoid pathway inhibition .
Q. What statistical approaches resolve contradictions in this compound ecological function studies (e.g., plant defense vs. pollinator attraction)?
Methodological Answer: Apply multivariate analysis (PCA or PLS-DA) to volatile organic compound (VOC) datasets. Compare this compound emission profiles across plant genotypes or stress conditions using ANOVA with post-hoc Tukey tests . Use isotope ratio mass spectrometry (IRMS) to distinguish biosynthetic origins in field samples .
Data Management & Validation
Q. How to validate this compound datasets when chromatographic artifacts are suspected?
Methodological Answer: Re-analyze samples using hydrogenation (converting this compound to its stable derivative, germacrane-d3) and compare pre-/post-hydrogenation GC profiles . Cross-reference with HSQC NMR spectra to confirm structural integrity .
Q. What frameworks ensure rigorous experimental design for this compound studies?
Methodological Answer: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses . For isotopic studies, follow the MIAMET guidelines for reporting metabolite tracer experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
